molecular formula C21H16N4O3 B1225037 N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B1225037
M. Wt: 372.4 g/mol
InChI Key: LMGWAOOAXAUGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a member of triazoles.

Scientific Research Applications

Synthesis Methodologies

N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is involved in various synthesis processes. A study by Khalaj et al. (2001) describes a synthesis method involving acyl coupling of 2-aminobenzophenones, which avoids the use of toxic materials typically found in other methods (Khalaj, A., Pirali, M., Matloubi, H., & Dowlatabadi, R., 2001). Additionally, Bozzo et al. (2003) discuss a new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, highlighting its potential as a precursor for therapeutic compounds (Bozzo, C., Pujol, M., Solans, X., & Font‐Bardia, M., 2003).

Pharmaceutical Applications

Mishra et al. (2016) identified the use of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a related compound, in the enantiospecific synthesis of various therapeutic agents. This study highlights the potential of N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide in pharmaceutical applications (Mishra, P., Kaur, S., Sharma, A., & Jolly, R. S., 2016).

Antimicrobial and Antifungal Applications

Samadhiya et al. (2012) synthesized a series of compounds including N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide and tested them for antimicrobial and antifungal activities (Samadhiya, P., Sharma, R., Srivastava, S. D., & Srivastava, S., 2012). This suggests potential applications of N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide in antimicrobial research.

Insecticidal Activity

Research by Sawada et al. (2003) on benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide shows the relevance of similar compounds in developing insecticides, indicating potential uses in pest management (Sawada, Y., Yanai, T., Nakagawa, H., Tsukamoto, Y., Yokoi, S., Yanagi, M., Toya, T., Sugizaki, H., Kato, Y., Shirakura, H., Watanabe, T., Yajima, Y., Kodama, S., & Masui, A., 2003).

properties

Product Name

N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-phenylbenzotriazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C21H16N4O3/c26-21(14-6-9-19-20(12-14)28-11-10-27-19)22-15-7-8-17-18(13-15)24-25(23-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,22,26)

InChI Key

LMGWAOOAXAUGMU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide
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Reactant of Route 6
N-(2-phenyl-5-benzotriazolyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

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